molecular formula C12H12N2O2 B3031571 Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate CAS No. 5174-88-9

Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B3031571
CAS No.: 5174-88-9
M. Wt: 216.24 g/mol
InChI Key: ZYWPUGVZOQIIMG-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (EMNC) is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a methyl group at position 2 and an ethyl carboxylate ester at position 2. Its synthesis typically involves Gould–Jacobs cyclization of ethyl 2-((pyridin-2-ylamino)methylene)malonate, followed by alkylation and hydrolysis steps . Characterization via $ ^1H $ NMR (e.g., δ 9.09 ppm for naphthyridine protons) and $ ^{13}C $ NMR (e.g., δ 165.8 ppm for the ester carbonyl) confirms its structure .

Properties

IUPAC Name

ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-3-16-12(15)10-7-9-5-4-6-13-11(9)14-8(10)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWPUGVZOQIIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390679
Record name ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5174-88-9
Record name Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5174-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via an aldol-like condensation between the aldehyde group of 2-aminonicotinaldehyde (1) and the ketone moiety of ethyl acetoacetate (2). Piperidine or similar bases catalyze the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield the naphthyridine ring. The methyl group from ethyl acetoacetate is incorporated at position 2, while the ester remains at position 3.

Example Protocol

  • Starting Materials : 2-Amino-3-pyridinecarbaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq)
  • Conditions : Methanol, piperidine (10 mol%), reflux, 12–24 h
  • Workup : Evaporation under reduced pressure, purification via silica gel chromatography
  • Yield : ~55–65% (estimated from analogous reactions)

Structural Insights and Byproduct Management

The regioselectivity of the Friedländer reaction ensures precise placement of the methyl group. However, competing side reactions, such as over-condensation or incomplete cyclization, may occur. These are mitigated by controlling reaction temperature and stoichiometry. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying the product’s structure.

Gould-Jacobs Cyclization: Challenges in Positioning the Methyl Group

The Gould-Jacobs reaction is widely used for synthesizing 1,8-naphthyridines but typically introduces substituents at position 7 rather than position 2. This method involves the reaction of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

Standard Procedure and Limitations

  • Step 1 : 2-Aminopyridine reacts with EMME to form a diethyl-N-(pyridyl)aminomethylenemalonate intermediate.
  • Step 2 : Cyclization at 250°C in diphenyl ether yields ethyl 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.

While efficient for 7-substituted derivatives, this method cannot directly introduce a methyl group at position 2. Modifications, such as using methyl-substituted EMME analogs, remain unexplored in the literature and present a potential area for innovation.

Multicomponent Reactions: Expanding Synthetic Flexibility

Multicomponent reactions (MCRs) offer a one-pot strategy to construct complex naphthyridine frameworks. A notable example involves the coupling of 2-aminopyridine, aromatic aldehydes, and ethyl cyanoacetate, catalyzed by polyhalogenated sulfonamides.

Adapting MCRs for Methyl Incorporation

Replacing aromatic aldehydes with aliphatic aldehydes (e.g., propionaldehyde) could theoretically introduce alkyl groups at position 2. However, current reports focus on aryl-substituted products, and aliphatic variants remain understudied. Catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide enhance reaction efficiency but require rigorous optimization for methyl-directed synthesis.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the major preparation routes:

Method Starting Materials Conditions Advantages Limitations
Friedländer 2-Aminonicotinaldehyde, ethyl acetoacetate Methanol, piperidine, reflux High regioselectivity for position 2 Requires specialized aldehyde precursor
Gould-Jacobs 2-Aminopyridine, EMME Diphenyl ether, 250°C Well-established for naphthyridines Limited to position 7 substitution
Multicomponent 2-Aminopyridine, aldehyde, ethyl cyanoacetate Polyhalogenated catalyst, 80°C One-pot synthesis Primarily yields aryl-substituted products

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative, a critical step in synthesizing bioactive molecules.

ConditionReagent/CatalystProductYieldSource
Alkaline hydrolysis10% NaOH in ethanol2-Methyl-1,8-naphthyridine-3-carboxylic acid>90%
Acidic hydrolysisHCl (pH 4)Same as above85–90%

This reaction is pivotal for generating intermediates used in antihistaminic and antimicrobial agents .

Alkylation at the N-1 Position

The nitrogen at position 1 of the naphthyridine ring is susceptible to alkylation, enabling the introduction of substituents for enhanced biological activity.

Alkylating AgentConditionsProductApplicationSource
Diethyl sulfateKOH, ethanol, reflux1-Ethyl-2-methyl-1,8-naphthyridine-3-carboxylateAntimicrobial agents
Benzyl chlorideNaH, DMF, 80°C1-Benzyl derivativeAnticancer research

These alkylated derivatives exhibit improved pharmacokinetic properties and target specificity .

Substitution Reactions

The ester group participates in nucleophilic substitution reactions, enabling diverse functionalizations.

Hydrazide Formation

Reaction with hydrazine hydrate replaces the ethoxy group with a hydrazide:
Ethyl ester+NH2NH22 Methyl 1 8 naphthyridine 3 carbohydrazide\text{Ethyl ester}+\text{NH}_2\text{NH}_2\rightarrow \text{2 Methyl 1 8 naphthyridine 3 carbohydrazide}

  • Conditions : Ethanol, reflux, 6–8 hours.

  • Yield : 75–80%.

  • Application : Intermediate for anticancer and antimicrobial agents.

Amide Formation

Condensation with amines (e.g., 2-aminopyridine) under peptide coupling conditions:

  • Reagents : DCC (dicyclohexylcarbodiimide), DMAP (dimethylaminopyridine).

  • Product : 2-Methyl-1,8-naphthyridine-3-carboxamide derivatives .

Oxidation and Reduction Reactions

The methyl group and aromatic system undergo selective redox transformations.

Reaction TypeReagentConditionsProductOutcomeSource
OxidationKMnO₄, H₂SO₄Aqueous, 60°C2-Carboxy-1,8-naphthyridine-3-carboxylateEnhanced water solubility
ReductionH₂, Pd/CEthanol, 50 psiTetrahydro-1,8-naphthyridine derivativeAltered electronic properties

Oxidation of the methyl group to a carboxylic acid is used to modify compound polarity, while hydrogenation reduces ring aromaticity for specialized applications .

Ring Functionalization via Friedländer and Gould-Jacobs Reactions

Though primarily used in synthesis, these methods enable further derivatization of the core structure:

  • Friedländer Reaction : Condensation with aldehydes/ketones to form fused-ring systems .

  • Gould-Jacobs Cyclization : Thermal cyclization of ethoxymethylene malonate intermediates to generate substituted naphthyridines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is part of a larger class of naphthyridine derivatives, which are known for their diverse pharmacological properties. Research indicates that derivatives of naphthyridine can exhibit significant biological activities, including:

  • Antihistaminic Activity : Some studies have shown that naphthyridine derivatives can act as effective antihistamines. For instance, derivatives have been designed and evaluated for their ability to inhibit histamine release and alleviate allergic responses in animal models . this compound may share similar properties due to its structural characteristics.
  • Antimicrobial Properties : Naphthyridine compounds have demonstrated antibacterial effects against various pathogens, including strains such as Klebsiella pneumoniae and Staphylococcus aureus. This suggests that this compound could be explored for developing new antibiotic agents .

Antimicrobial Applications

The antimicrobial potential of this compound is particularly noteworthy. Several studies have highlighted the effectiveness of naphthyridine derivatives in combating bacterial infections. The mechanisms through which these compounds exert their antimicrobial effects may involve:

  • Inhibition of Bacterial Growth : Research has indicated that certain naphthyridine derivatives can inhibit the growth of bacteria by interfering with metabolic pathways or by disrupting cell wall synthesis. this compound could be further investigated for its specific interactions with bacterial enzymes.
  • Potential as Antifungal Agents : There are indications that naphthyridine derivatives may also possess antifungal properties, making them candidates for broader applications in treating infections caused by fungi .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions with various reagents to introduce functional groups that enhance its biological activity. The following table summarizes some related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylateHydroxy group at the 4-positionHigher solubility and reactivity
Ethyl 6-bromo-1,8-naphthyridine-3-carboxylateBromine substitution at the 6-positionDifferent antimicrobial properties
Ethyl 2-amino-1,8-naphthyridine-3-carboxylateAmino group at the 2-positionPotentially more reactive due to amino group

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can bind to the active sites of proteins, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activities

Antimicrobial Activity
  • EMNC Derivatives : Esters of 2-methyl-1,8-naphthyridine-3-carbamic acid (e.g., Curtius rearrangement products) exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli .
  • Chlorinated Analogs : Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate (CAS 944709-62-0) shows enhanced antibacterial potency due to the chloro group’s electronegativity .
  • 1,8-Naphthyridine-3-carboxylic Acids : Hydrolysis of EMNC esters yields carboxylic acids (e.g., 4a and 4b) with improved solubility and in vivo antihistaminic activity .
Neuroprotective and Enzymatic Effects
  • ITH4012 : This tacrine derivative inhibits acetylcholinesterase (IC₅₀ = 0.8 μM) and upregulates Bcl-2, conferring neuroprotection against amyloid-β-induced apoptosis .

Physicochemical and Spectroscopic Comparisons

Property/Activity EMNC Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate ITH4012
Molecular Weight 244.3 g/mol 262.7 g/mol 379.4 g/mol
Melting Point Not reported Not reported >300°C (sodium salt)
$ ^1H $ NMR (Key Signals) δ 9.09 (Ar–H), 1.39 (CH₂CH₃) δ 8.45 (Ar–H), 1.35 (CH₂CH₃) δ 5.40 (CH₂), 8.50 (Ar–H)
Bioavailability Moderate (ester prodrug) High (chloro enhances membrane permeability) High (tetrahydro ring)

Biological Activity

Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antihistaminic activities, supported by relevant research findings and case studies.

1. Antimicrobial Activity

Naphthyridine derivatives have shown significant antimicrobial properties. This compound exhibits activity against various bacterial strains. Research indicates that structurally similar compounds have demonstrated broad-spectrum antibacterial effects.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

CompoundTarget BacteriaActivity Level
4-Oxo-1,8-naphthyridine-3-carboxylic acidStaphylococcus aureus, E. coliHigh
This compoundKlebsiella pneumoniae, Pseudomonas aeruginosaModerate to High
7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acidEnterococcus strainsComparable to ciprofloxacin

The compound's effectiveness is attributed to its ability to inhibit bacterial growth through mechanisms such as DNA gyrase inhibition and disruption of cellular processes essential for microbial survival .

2. Anticancer Properties

The anticancer potential of naphthyridine derivatives has been a focal point in recent studies. This compound has shown promise in targeting cancer cells through various mechanisms.

A study investigating the effects of similar naphthyridine compounds revealed that they could induce apoptosis in cancer cell lines by activating caspases and downregulating anti-apoptotic proteins like XIAP (X-linked inhibitor of apoptosis protein). This leads to increased cell death in malignant cells .

Table 2: Anticancer Activity of Naphthyridine Derivatives

CompoundCancer TypeMechanism of Action
AaptamineNon-small cell lung cancerG1 cell cycle arrest, apoptosis induction
This compoundVarious cancersCaspase activation, PI3K/AKT pathway modulation

The modulation of the PI3K/AKT pathway is particularly noteworthy as it plays a crucial role in cell survival and proliferation .

3. Antihistaminic Activity

Research on antihistaminic activity has identified naphthyridine derivatives as potential candidates for treating allergic reactions. This compound has been evaluated for its ability to act as an H1 receptor antagonist.

Table 3: Antihistaminic Activity Evaluation

CompoundTest ModelEffectiveness
Compound 5a1Guinea pig tracheaPromising bronchorelaxant effect
This compoundIn vivo modelsModerate effectiveness

Molecular docking studies suggest that these compounds interact effectively with the H1 receptor, providing insights into their potential as therapeutic agents for allergic conditions .

Q & A

Synthesis and Optimization

Basic: Q. Q1. What is the standard synthetic route for preparing ethyl 2-methyl-1,8-naphthyridine-3-carboxylate and its derivatives? The compound is typically synthesized via the Gould–Jacobs reaction. Key steps include:

  • Condensation of 2-aminopyridine with ethoxy methylene malonate to form diethyl 2-((pyridin-2-ylamino)methylene)malonate .
  • Cyclization in diphenyl ether under reflux to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .
  • N-alkylation using sodium hydride and alkyl halides (e.g., benzyl chloride) to introduce substituents .
  • Acid hydrolysis (10% NaOH) to convert esters to carboxylic acids .

Advanced: Q. Q2. How can reaction conditions be optimized to improve yields in Gould–Jacobs cyclization?

  • Solvent choice : Diphenyl ether facilitates high-temperature cyclization (reflux at ~260°C) without decomposition .
  • Catalysis : Microwave-assisted methods reduce reaction time (e.g., 35 minutes at 120°C in 1,4-dioxane/NaOH) compared to traditional reflux .
  • Purification : Column chromatography (MeOH:CHCl₃) or recrystallization (ethanol) enhances purity .
  • Example: Microwave synthesis of 1,8-naphthyridine derivatives achieved 48–86% yields vs. 34–61% via conventional methods .

Structural Characterization

Basic: Q. Q3. What analytical techniques are essential for confirming the structure of 1,8-naphthyridine derivatives?

  • 1H NMR : Identifies aromatic protons (δ 8.02–9.11 ppm for naphthyridine core) and substituents (e.g., CH₂CH₃ at δ 1.45 ppm) .
  • FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 390.2 for C₁₉H₂₃N₄O₄F) validate molecular formulas .

Advanced: Q. Q4. How can X-ray crystallography resolve ambiguities in substituent positioning?

  • Single-crystal X-ray diffraction (via SHELX software) provides precise bond lengths/angles, confirming regiochemistry. For example, SHELXL refines high-resolution data to distinguish between 1,8-naphthyridine isomers .

Computational and Biological Evaluation

Basic: Q. Q5. How are PASS and ADMET predictions applied to prioritize 1,8-naphthyridine analogs for synthesis?

  • PASS (Prediction of Activity Spectra) : Predicts antihistaminic (Pa > 0.7) or neuroprotective activity .
  • ADMET : Filters compounds with poor solubility (LogP >5) or hepatotoxicity risks .

Advanced: Q. Q6. What strategies reconcile discrepancies in biological activity data across analogs?

  • Structural tuning : Modifying the C7 substituent (e.g., piperazine vs. benzothiazole) alters target affinity. For instance, ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]- derivatives show enhanced Bcl-2 induction (neuroprotection) vs. unsubstituted analogs .
  • Dose-response studies : Neuroprotective effects of ITH4012 (IC₅₀ = 0.8 μM for AChE inhibition) correlate with Bcl-2 upregulation at 0.01–3 μM .

Methodological Challenges

Advanced: Q. Q7. How are regioselectivity issues addressed during N-alkylation of the naphthyridine core?

  • Base selection : Sodium hydride in DMF promotes selective alkylation at N1 over N8 due to steric and electronic factors .
  • Microwave vs. conventional heating : Microwave irradiation enhances regiocontrol (e.g., 86% yield for C7-piperazine derivatives vs. 45% via reflux) .

Functional Group Transformations

Advanced: Q. Q8. What are the challenges in hydrolyzing ethyl esters to carboxylic acids without side reactions?

  • Controlled conditions : Hydrolysis with 4% NaOH in 1,4-dioxane (120°C, 35 minutes) minimizes decarboxylation .
  • Acid workup : Adjusting pH to 2 with HCl precipitates pure acids (e.g., 55% yield for 1,8-naphthyridine-3-carboxylic acid) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
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Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate

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